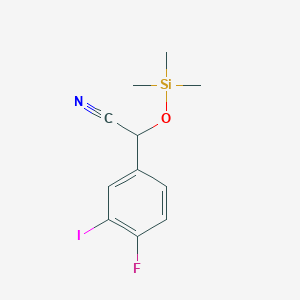
2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile is a useful research compound. Its molecular formula is C11H13FINOSi and its molecular weight is 349.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile, while not directly studied, is closely related to compounds that have been investigated for their unusual reactivity and synthesis methods. For instance, similar compounds like 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile have shown uncommon reactivity, losing fluorine atoms and forming trimeric compounds, which were characterized using NMR and MS/MS studies (Stazi et al., 2010). Another example is α-fluorophenylacetonitriles, which are prepared using benzaldehyde cyanohydrin trimethylsilylethers and have applications in synthesizing α-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).
Organic Synthesis Applications
- 3-Fluoro-4-hexylthiophene, synthesized using a process involving trimethylsilyl groups, shows potential in tuning the electronic properties of conjugated polythiophenes. This indicates the role of fluoroaryl compounds with silyl groups in electronic material synthesis (Gohier et al., 2013).
Antimicrobial Activity
- Synthesis techniques like Gewald synthesis, involving fluoroaryl compounds with trimethylsilyl groups, have been used to create novel Schiff bases. These bases, derived from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have shown significant antimicrobial activity, suggesting potential applications in medicinal chemistry (Puthran et al., 2019).
Material Chemistry
- The study of fluorinated compounds, like those similar to this compound, has significant implications in material chemistry. For instance, the synthesis of 2-fluoro-4-methoxyaniline, which is structurally related, has been explored for its potential applications in creating new materials (Ragan et al., 2003).
Fluorination Techniques
- Research has been conducted on efficient fluorination techniques using trimethylsilyl cyanide, applicable to various alkyl halides, demonstrating the chemical versatility and potential of fluorinated compounds in synthetic chemistry (Yabe et al., 2009).
Electropolymerization and Electrochemistry
- Compounds structurally related to this compound have been explored for their electropolymerization capabilities and electrochemical properties, suggesting potential applications in advanced polymer and material sciences (Kunugi et al., 1993).
Sensor Technology
- The development of water-soluble fluorophores from iodophenyl compounds, which are structurally related, for selective fluorescent quenching in the detection of Cu2+ in aqueous media highlights the role of such compounds in sensor technology and analytical chemistry (Sirilaksanapong et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGVIAGOYYOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)
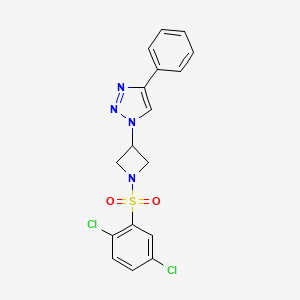
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)
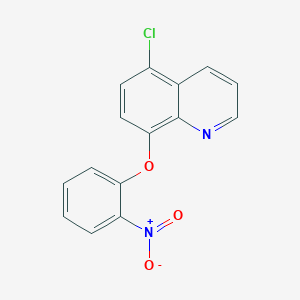
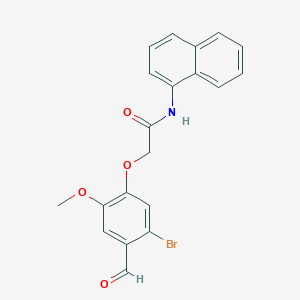
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)
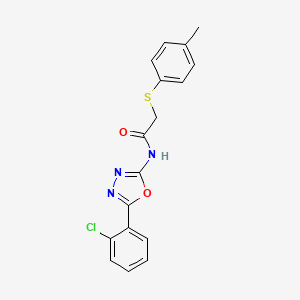


![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)
![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)
![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)
